The compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The specific structure of this compound suggests potential biological activities, making it of interest in medicinal chemistry and pharmacology.
The synthesis of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves several key steps:
These synthetic routes highlight the compound's complexity and the necessity for careful control over reaction conditions to achieve high yields and purity.
The molecular structure of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The InChI key for this compound is InChI=1S/C25H21NO5/c1-15-6-4-5-7-18(15)23-14-20(27)19-13-17(9-11-21(19)31-23)26-25(28)16-8-10-22(29-2)24(12-16)30-3/h4-14H,1-3H3,(H,26,28)
.
The chemical reactivity of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide includes:
These reactions indicate that the compound has versatile chemical properties that could be exploited for further functionalization.
The mechanism of action for 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is hypothesized to involve:
This multifaceted mechanism suggests potential therapeutic applications in various diseases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water due to its complex structure .
The scientific applications of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: